4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate
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Overview
Description
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzochromene core, a sulfonamide group, and a phenylpropanoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE typically involves multiple steps. One common route starts with the preparation of the benzochromene core, which can be synthesized through a cyclization reaction of appropriate precursors. The sulfonamide group is then introduced via a sulfonation reaction, followed by the attachment of the phenylpropanoate moiety through esterification or amidation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The sulfonamide and phenylpropanoate groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE
Uniqueness
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, may enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C30H25NO6S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C30H25NO6S/c1-19-12-14-22(15-13-19)38(34,35)31-26(18-21-8-4-3-5-9-21)30(33)36-27-17-16-24-23-10-6-7-11-25(23)29(32)37-28(24)20(27)2/h3-17,26,31H,18H2,1-2H3/t26-/m0/s1 |
InChI Key |
VTNYARNCVYXAQF-SANMLTNESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C5=CC=CC=C5C(=O)O4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC3=C(C4=C(C=C3)C5=CC=CC=C5C(=O)O4)C |
Origin of Product |
United States |
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